3-Benzylcinnoline
Description
3-Benzylcinnoline is a heterocyclic organic compound featuring a cinnoline core (a bicyclic structure with two adjacent nitrogen atoms) substituted with a benzyl group at the 3-position. Benzyl-substituted compounds, such as 3-Benzylindole and 3-Benzylaniline, are recognized for their roles as pharmacophores, particularly in anticancer drug development . The benzyl group enhances lipophilicity and modulates electronic properties, which can influence binding affinity and pharmacokinetics.
Properties
IUPAC Name |
3-benzylcinnoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-2-6-12(7-3-1)10-14-11-13-8-4-5-9-15(13)17-16-14/h1-9,11H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWLDYFFUQQPGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Benzylcinnoline can be synthesized through various synthetic routes, including the domino imination/cycloisomerisation of 2-propargylbenzaldehydes. This method involves the formation of a cinnoline ring through a series of reactions, including imination and cycloisomerisation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using catalysts and optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and pressure are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
3-Benzylcinnoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at different positions on the cinnoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various electrophiles and nucleophiles can be employed to achieve substitution reactions.
Major Products Formed:
Oxidation products: Various oxidized derivatives of this compound.
Reduced forms: Reduced derivatives of the compound.
Substituted derivatives: Different substituted cinnolines based on the substitution reactions.
Scientific Research Applications
3-Benzylcinnoline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Benzylcinnoline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Structural Comparison
The table below compares 3-Benzylcinnoline with structurally related compounds:
Key Observations :
- Substituent Effects: The benzyl group in this compound and 3-Benzylindole enhances lipophilicity, which may improve membrane permeability. However, the presence of two nitrogen atoms in cinnoline could increase polarity relative to indole .
Biological Activity
3-Benzylcinnoline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound belongs to the class of heterocyclic compounds known as cinnolines. Its structure is characterized by a benzyl group attached to the cinnoline moiety, which influences its biological activity. The compound can be represented as follows:
This structure allows for various chemical reactions, including oxidation and substitution, which can lead to derivatives with enhanced biological properties.
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological activities, including:
- Antimicrobial Activity : Studies have demonstrated that this compound and its derivatives possess significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Mycobacterium tuberculosis .
- Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) have indicated that this compound can effectively reduce oxidative stress .
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its derivatives have been assessed for their cytotoxic effects on various cancer cell lines, indicating a potential role in cancer therapeutics .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, leading to altered cellular functions. For example, it has been shown to inhibit certain kinases that are crucial for cancer cell survival .
- Receptor Modulation : Research indicates that this compound can bind to various receptors, influencing signaling pathways associated with inflammation and cell growth .
Case Studies
Several case studies have highlighted the efficacy of this compound in different biological contexts:
- Antimicrobial Efficacy :
- Antioxidant Activity :
Research Findings Overview
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Antimicrobial Activity | Broth Microdilution | MIC = 50 µg/mL against S. aureus |
| Antioxidant Activity | DPPH Assay | Scavenging activity = 70% at 100 µg/mL |
| Anticancer Potential | Cytotoxicity Assays | Significant inhibition of cancer cell proliferation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
